molecular formula C23H28ClN7O2S B13438884 2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide

2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide

Cat. No.: B13438884
M. Wt: 502.0 g/mol
InChI Key: DUVYKNYFBDYPNC-UHFFFAOYSA-N
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Description

2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide is a chemical compound known for its potent inhibitory effects on anaplastic lymphoma kinase (ALK). This compound is often used in scientific research due to its unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide involves multiple steps. Typically, the process begins with the preparation of the pyrimidine core, followed by the introduction of the aniline and piperazine groups. The final step involves the sulfonamide formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modified biological activities .

Scientific Research Applications

2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide is widely used in scientific research, particularly in:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: For investigating cellular pathways and protein interactions.

    Medicine: As a potential therapeutic agent for treating cancers with ALK mutations.

    Industry: In the development of new drugs and chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells with ALK mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide is unique due to its specific binding affinity and inhibitory potency against ALK. Its chemical structure allows for modifications that can enhance its selectivity and reduce potential side effects .

Properties

Molecular Formula

C23H28ClN7O2S

Molecular Weight

502.0 g/mol

IUPAC Name

2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H28ClN7O2S/c1-29(2)34(32,33)21-7-5-4-6-20(21)27-22-19(24)16-25-23(28-22)26-17-8-10-18(11-9-17)31-14-12-30(3)13-15-31/h4-11,16H,12-15H2,1-3H3,(H2,25,26,27,28)

InChI Key

DUVYKNYFBDYPNC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl

Origin of Product

United States

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